3-[2-(Methylamino)ethoxy]aniline
Description
3-[2-(Methylamino)ethoxy]aniline is an aniline derivative featuring a methylaminoethyl ether substituent at the 3-position of the benzene ring. Its molecular formula is C₉H₁₄N₂O, with a molecular weight of 166.22 g/mol. The compound’s structure combines the aromatic reactivity of aniline with the flexible ethoxy linker and a secondary amine (methylamino group), making it a versatile intermediate in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-[2-(methylamino)ethoxy]aniline |
InChI |
InChI=1S/C9H14N2O/c1-11-5-6-12-9-4-2-3-8(10)7-9/h2-4,7,11H,5-6,10H2,1H3 |
InChI Key |
ALZYTLMWQWWWQN-UHFFFAOYSA-N |
Canonical SMILES |
CNCCOC1=CC=CC(=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Methylamino)ethoxy]aniline can be achieved through several methods. One common approach involves the reaction of 3-nitroaniline with 2-(methylamino)ethanol under reducing conditions to form the desired product. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction of the nitro group to an amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Methylamino)ethoxy]aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is a typical reducing condition.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
3-[2-(Methylamino)ethoxy]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[2-(Methylamino)ethoxy]aniline involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethoxy group may enhance its solubility and bioavailability. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
N-(2-Ethoxybenzyl)-3-(2-ethoxyethoxy)aniline ()
- Structure : Features a 2-ethoxyethoxy group at the 3-position and a 2-ethoxybenzyl group on the amine.
- Molecular Weight : 315.41 g/mol (vs. 166.22 g/mol for the target compound).
- The benzyl substitution introduces steric bulk, which may reduce membrane permeability compared to the simpler methylamino group in 3-[2-(Methylamino)ethoxy]aniline .
2-{3-[2-(Diethylamino)ethyl]-1,2,4-oxadiazol-5-yl}-N-methylaniline ()
- Structure: Incorporates a diethylaminoethyl-oxadiazole heterocycle at the 2-position.
- Molecular Weight : 274.36 g/mol.
- Key Differences: The oxadiazole ring introduces aromaticity and hydrogen-bond acceptor sites, altering electronic properties.
Amino Group Modifications
4-(4-[(Dimethylamino)methyl]phenyl)-2-[2-(piperidin-1-yl)ethoxy]-N-[3-(piperidin-1-yl)propyl]aniline ()
- Structure : Contains piperidinyl groups on both the ethoxy linker and propylamine side chain.
- Molecular Weight : 479.3 g/mol (HR-MS confirmed).
- Key Differences: The bulky piperidinyl groups enhance basicity and steric hindrance, likely reducing metabolic clearance but increasing receptor selectivity. This contrasts with the smaller methylamino group in the target compound, which may favor faster diffusion across biological membranes .
4-Nitro-2-[2-(piperidin-1-yl)ethoxy]-N-[3-(piperidin-1-yl)propyl]aniline ()
- Structure : Nitro group at the 4-position and piperidinyl ethoxy groups.
- Synthesis: The nitro group is reduced to an amine in subsequent steps, demonstrating a common pathway for introducing amino functionalities.
- Key Differences : The nitro group’s electron-withdrawing effect decreases the aromatic ring’s reactivity compared to the unsubstituted aniline in the target compound .
Halogenated Derivatives
N-(2-{[7-(2-Anilinoethoxy)-3,6-dibromonaphthalen-2-yl]oxy}ethyl)aniline ()
- Structure: Dibromonaphthalene core with anilinoethoxy substituents.
- Crystal Data : Hydrogen-bonding patterns (N–H⋯Br/O interactions) stabilize the crystal lattice, with a dihedral angle of 74.17° between the naphthalene and benzene rings.
- Key Differences : Bromine atoms increase molecular weight (564.2 g/mol) and introduce halogen bonding, which is absent in the target compound. The naphthalene system extends conjugation, altering UV-Vis absorption properties .
Solubility and Lipophilicity
- This compound: Moderate solubility in water due to the polar ethoxy and amine groups. LogP estimated at ~1.5 (less hydrophobic than piperidinyl analogs in ).
- Piperidinyl Derivatives () : Higher logP (~2.5–3.0) due to bulky aliphatic amines, favoring lipid bilayer penetration but requiring formulation adjustments for aqueous delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
